2,4-Dichloro-1-(dichloromethyl)benzene

Vue d'ensemble

Description

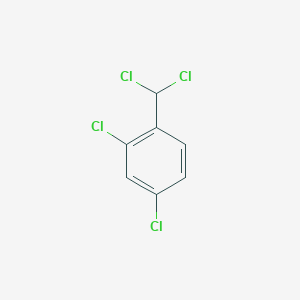

2,4-Dichloro-1-(dichloromethyl)benzene is an organic compound with the molecular formula C₇H₅Cl₃. It is also known by other names such as 2,4-dichlorobenzyl chloride and α,2,4-trichlorotoluene . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a dichloromethyl group attached to the first carbon of the benzene ring. It is a colorless liquid that is sparingly soluble in water but soluble in organic solvents like ethanol, benzene, and chloroform .

Méthodes De Préparation

The synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene typically involves the chlorination of 2,4-dichlorotoluene. The process is carried out by adding 2,4-dichlorotoluene and a small amount of phosphorus trichloride (PCl₃) as a catalyst into a reaction vessel. The mixture is then heated to 120°C, and chlorine gas is introduced under light irradiation. The reaction proceeds until the conversion rate of 2,4-dichlorotoluene reaches 99%, as determined by gas chromatography (GC) analysis .

Analyse Des Réactions Chimiques

2,4-Dichloro-1-(dichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloromethyl group. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Oxidation Reactions: The compound can be oxidized to form 2,4-dichlorobenzaldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: Reduction of the compound can lead to the formation of 2,4-dichlorotoluene using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Applications De Recherche Scientifique

Applications in Organic Synthesis

2,4-Dichloro-1-(dichloromethyl)benzene is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its electrophilic nature allows it to participate in several important reactions:

- Electrophilic Aromatic Substitution : The chlorine atoms on the benzene ring are electron-withdrawing, making the compound a suitable substrate for electrophilic substitution reactions. This property is exploited in the synthesis of more complex chlorinated aromatic compounds.

- Synthesis of Fungicides and Herbicides : It serves as a precursor for producing agrochemicals, particularly fungicides and herbicides. The chlorinated structure enhances its biological activity, making it effective in pest control formulations.

Table 1: Synthesis Pathways

| Reaction Type | Example Compound | Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | 2,4-Dichlorobenzaldehyde | Catalysts: Lewis acids |

| Formation of Chlorinated Intermediates | Various chlorinated aromatic compounds | Varies by target compound |

Analytical Applications

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable in pharmacokinetic studies .

Environmental Studies

Research indicates that this compound has potential environmental impacts due to its persistence and toxicity. Studies have shown that it can accumulate in various environmental compartments, leading to concerns regarding its role as a pollutant:

- Toxicity Assessments : Toxicological studies reveal that exposure to this compound can lead to adverse effects on human health and ecosystems. For instance, inhalation and dermal exposure studies have indicated potential health risks associated with occupational exposure .

- Environmental Monitoring : Monitoring efforts have demonstrated that concentrations of this compound in workplace atmospheres are minimal due to stringent safety protocols; however, its presence raises concerns about long-term ecological effects .

Case Study 1: Synthesis of Chlorinated Aromatics

In a controlled laboratory setting, researchers synthesized various chlorinated aromatic compounds using this compound as an intermediate. The study highlighted the efficiency of electrophilic substitution reactions under optimized conditions, resulting in high yields of target products.

Case Study 2: Occupational Exposure Assessment

A study conducted at a manufacturing facility assessed the levels of this compound in the air. The results indicated that while exposure levels were generally low due to protective measures, there were instances where concentrations approached safety limits during peak operational periods.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-1-(dichloromethyl)benzene involves its reactivity with nucleophiles due to the presence of the dichloromethyl group. This reactivity allows it to participate in various substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-1-(dichloromethyl)benzene can be compared with other similar compounds such as:

2,4-Dichlorotoluene: This compound is a precursor in the synthesis of this compound and has similar chemical properties.

2,4-Dichlorobenzyl chloride: This compound is structurally similar and shares similar reactivity patterns.

2,4-Dichlorobenzaldehyde: This is an oxidation product of this compound and has different applications in organic synthesis

This compound stands out due to its unique combination of chlorine atoms and a dichloromethyl group, making it a versatile intermediate in various chemical reactions and industrial applications.

Activité Biologique

2,4-Dichloro-1-(dichloromethyl)benzene, also known as α,2,4-trichlorotoluene or 2,4-dichlorobenzyl chloride, is a chlorinated aromatic compound that has garnered attention due to its complex structure and significant implications for human health and environmental systems. This article delves into the biological activity of this compound, highlighting its toxicity, environmental persistence, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Cl₄, characterized by two chlorine atoms at the 2 and 4 positions on the benzene ring and a dichloromethyl group attached to the first carbon. The presence of multiple chlorine substituents contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 243.95 g/mol |

| Density | ~1.4 g/cm³ |

| Boiling Point | ~304 °C |

| CAS Number | 134-25-8 |

Toxicological Profile

Research indicates that this compound exhibits significant toxicity. It is classified as harmful and irritating upon ingestion, skin contact, inhalation, and eye contact. The compound's chlorinated nature suggests potential toxicity and environmental persistence, leading to concerns regarding its role as a pollutant.

A series of studies have assessed the acute toxicity of this compound:

- Acute Inhalation Toxicity : In rats exposed to vapors for 1 hour at concentrations of 1.140 mg/L, no deaths occurred during a 14-day observation period, indicating an LC50 value greater than this concentration .

- Dermal Toxicity : In studies where the compound was applied to the skin of rats and rabbits, LD50 values were estimated to be over 2,000 mg/kg bw for rats and between 1,700 to 2,200 mg/kg bw for rabbits .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. It has been shown to adsorb moderately to soil and sediment with a soil adsorption coefficient (KOC) calculated at approximately 856 .

Case Study 1: Occupational Exposure

An inhalation repeated dose toxicity study was conducted where rats were exposed to OCBC vapors for six hours a day over four weeks. The monitoring data revealed minimal exposure levels in workplace atmospheres at production sites due to stringent safety measures . Despite low exposure levels, the potential for repeated dose toxicity remains a concern.

Case Study 2: Environmental Distribution

Using a fugacity-based model (Mackay level III), it was estimated that when released into water, approximately 73.5% of the compound remains in water while significant portions are also distributed into air (12.2%), sediment (7.7%), and soil (6.6%) . This distribution pattern highlights the need for careful management of this compound in industrial applications.

Applications in Industry

Despite its toxicity profile, this compound serves as an important intermediate in the synthesis of various chemical products including pharmaceuticals and agrochemicals. Its unique structure allows it to act as a building block for more complex molecules in medicinal chemistry.

Propriétés

IUPAC Name |

2,4-dichloro-1-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVKVGOTPBBVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059640 | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-25-8 | |

| Record name | 2,4-Dichloro-1-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-1-(DICHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4PB63CDC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.